molecular formula C17H17N3O3 B2556899 N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide CAS No. 1024253-24-4

N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2556899
CAS No.: 1024253-24-4
M. Wt: 311.341
InChI Key: LHEASZHCSURYQV-UHFFFAOYSA-N
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Description

N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide is a complex organic compound that features a nitropyridine moiety attached to a phenylcyclopentane carboxamide structure

Mechanism of Action

Target of Action

The primary targets of N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide It is known that nitropyridine derivatives can bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of This compound Nitropyridine derivatives are known to interact with their targets through various mechanisms

Biochemical Pathways

The biochemical pathways affected by This compound Nitropyridine derivatives are known to possess various biological activities , suggesting that this compound may affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of This compound Nitropyridine derivatives are known to exhibit various biological activities , suggesting that this compound may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide typically involves multiple steps, starting with the preparation of the nitropyridine intermediate. One common method involves the nitration of pyridine to form 5-nitropyridine, which is then reacted with appropriate reagents to introduce the carboxamide group . The phenylcyclopentane moiety is often introduced through a coupling reaction, such as a Buchwald-Hartwig cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide is unique due to its combination of a nitropyridine moiety with a phenylcyclopentane carboxamide structure.

Properties

IUPAC Name

N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-16(19-15-9-8-14(12-18-15)20(22)23)17(10-4-5-11-17)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEASZHCSURYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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